3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid
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Overview
Description
3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro-substituted dioxaindan ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid typically involves the following steps:
Formation of the Dioxaindan Ring: The dioxaindan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Hydroxypropanoic Acid Addition: The final step involves the addition of the hydroxypropanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-(7-Chloro-1,3-dioxaindan-5-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The chloro group and dioxaindan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-Chloro-1,3-dioxaindan-5-yl)methanol
- 2-{[(7-Chloro-1,3-dioxaindan-5-yl)methyl]amino}acetic acid
Uniqueness
3-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoic acid is unique due to the presence of both a chloro-substituted dioxaindan ring and a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClO5 |
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Molecular Weight |
244.63 g/mol |
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9ClO5/c11-6-1-5(7(12)3-9(13)14)2-8-10(6)16-4-15-8/h1-2,7,12H,3-4H2,(H,13,14) |
InChI Key |
DLGUKOHVXUNGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CC(=O)O)O)Cl |
Origin of Product |
United States |
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